

An In-depth Technical Guide to Isobutyryl Meldrum's Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyryl Meldrum's Acid*

Cat. No.: B561963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Isobutyryl Meldrum's Acid** (also known as 5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of heterocyclic compounds.

Chemical and Physical Properties

Isobutyryl Meldrum's Acid is a derivative of Meldrum's acid, characterized by the presence of an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the introduction of the isobutyryl moiety in various molecular scaffolds. Its key properties are summarized below.

Property	Value	Reference
Molecular Weight	214.22 g/mol	
Chemical Formula	C ₁₀ H ₁₄ O ₅	
CAS Number	84794-38-7	
Appearance	Light brown oil	
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate.	
Storage	Store at -20°C for long-term stability.	

Note: Specific boiling point and density data for **Isobutyryl Meldrum's Acid** are not readily available in the literature. However, it is expected to be a high-boiling oil under vacuum, and its density is likely to be slightly greater than 1 g/mL, similar to other acylated Meldrum's acid derivatives.

Synthesis of Isobutyryl Meldrum's Acid

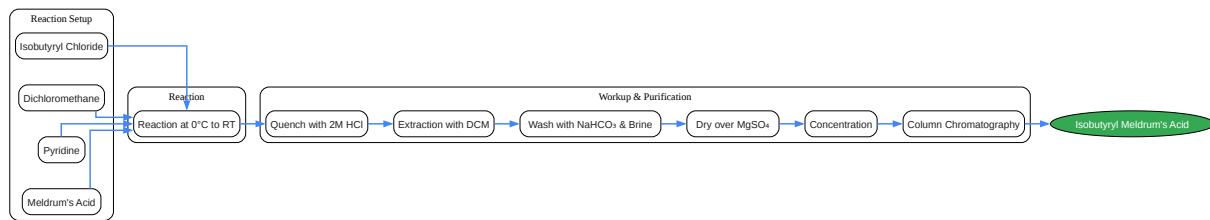
The most common and effective method for the synthesis of **Isobutyryl Meldrum's Acid** is the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, typically pyridine, in an inert solvent like dichloromethane.

2.1. Experimental Protocol: Acylation of Meldrum's Acid

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[\[1\]](#)

Materials:

- Meldrum's acid (1.0 equivalent)
- Anhydrous pyridine (2.0 - 2.5 equivalents)
- Isobutyryl chloride (1.0 - 1.1 equivalents)


- Anhydrous dichloromethane (DCM)
- 2M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Slowly add anhydrous pyridine to the stirred solution.
- In a separate dropping funnel, prepare a solution of isobutyryl chloride in anhydrous dichloromethane.
- Add the isobutyryl chloride solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2M hydrochloric acid to neutralize the excess pyridine.
- Separate the organic layer and wash it sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Isobutyryl Meldrum's Acid**.
- The product can be further purified by column chromatography on silica gel if necessary.

2.2. Synthesis Workflow Diagram

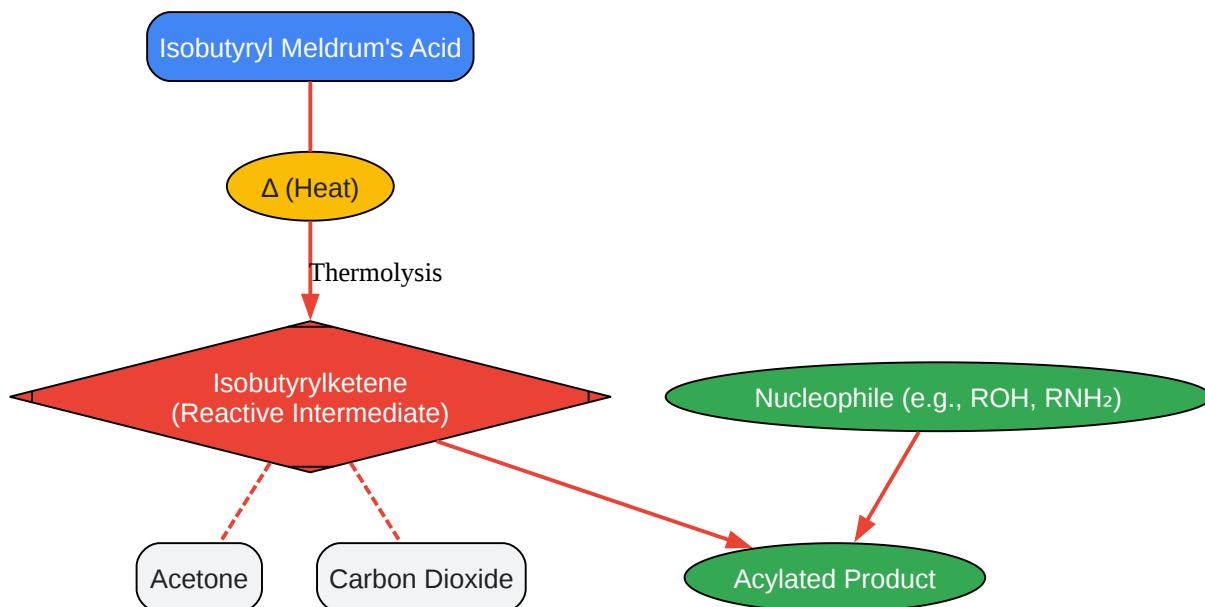
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Isobutyryl Meldrum's Acid**.

Chemical Reactivity and Applications

Acyl derivatives of Meldrum's acid, such as the isobutyryl derivative, are highly versatile intermediates in organic synthesis. Their utility stems from the high reactivity of the Meldrum's acid moiety.

3.1. Generation of Acyl Ketenes


One of the most significant applications of acyl Meldrum's acids is their use as precursors for acyl ketenes upon thermolysis. The thermal decomposition of **Isobutyryl Meldrum's Acid** results in the elimination of acetone and carbon dioxide to generate a highly reactive isobutyrylketene intermediate. This ketene can then participate in various cycloaddition reactions or react with nucleophiles.

3.2. Synthesis of Heterocyclic Compounds

Isobutyryl Meldrum's Acid is a valuable building block for the synthesis of a wide range of heterocyclic compounds. The 1,3-dicarbonyl unit within the molecule can react with various dinucleophiles to form five, six, and seven-membered rings. For instance, it can react with hydrazines to form pyrazolidinones or with amidines to form pyrimidinediones.[\[2\]](#)

3.3. Signaling Pathway Diagram of a Typical Reaction

The following diagram illustrates the general reaction pathway for the thermolysis of **Isobutyryl Meldrum's Acid** and the subsequent reaction of the generated ketene with a generic nucleophile.

[Click to download full resolution via product page](#)

Caption: Thermolysis of **Isobutyryl Meldrum's Acid** to form a ketene intermediate.

Conclusion

Isobutyryl Meldrum's Acid is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an important building block for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijarmps.org [ijarmps.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyryl Meldrum's Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b561963#isobutyryl-meldrum-s-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com